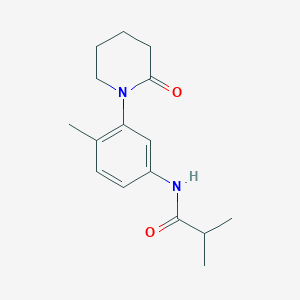

![molecular formula C27H25N3O4 B2485579 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide CAS No. 894548-09-5](/img/structure/B2485579.png)

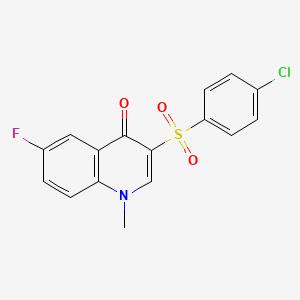

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of molecules that often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The structural features of this compound suggest it might interact with biological targets in a specific manner, potentially leading to therapeutic effects. Research on similar compounds has focused on understanding their synthesis, molecular structure, and chemical properties to explore their potential applications in various medical fields.

Synthesis Analysis

Synthesis of similar compounds, such as α-(acyloxy)-α-(quinolin-4-yl)acetamides, has been achieved using the Passerini three-component reaction. This method involves reacting an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature, yielding the products in quantitative yields (Taran et al., 2014). Such synthetic routes could be relevant for synthesizing the compound of interest by modifying the starting materials and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, has been determined, showing that non-H atoms exhibit a nearly planar conformation. This structural feature could be significant for the biological activity of these molecules, as it might influence their ability to interact with biological targets (Wen et al., 2006).

Chemical Reactions and Properties

Compounds within this class, such as 2-(Quinolin-4-yloxy)acetamides, have shown potent in vitro inhibitory activities against Mycobacterium tuberculosis, indicating a strong bioactivity profile. The chemical properties underlying these activities include the ability to inhibit growth at very low concentrations and the absence of toxicity to non-target cells (Pissinate et al., 2016).

Wissenschaftliche Forschungsanwendungen

Structural Studies and Synthesis Methods

Spatial Orientations and Anion Coordination Quinoline derivatives have been studied for their unique spatial orientations when forming salts and co-crystals. For example, certain amide derivatives demonstrate tweezers-like geometry and channel-like structures through self-assembly, which is critical for understanding molecular interactions and designing materials with specific properties (Kalita, Baruah, 2010).

Synthesis of Novel Compounds Innovative synthetic methods have been developed to create novel quinoline derivatives. A notable example is the synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction, showcasing the versatility of quinoline compounds in organic synthesis (Taran et al., 2014).

Potential Therapeutic Effects

Antiviral and Antiapoptotic Effects Quinoline derivatives have been evaluated for their therapeutic efficacy in treating diseases such as Japanese encephalitis. Research has shown significant antiviral and antiapoptotic effects in vitro, indicating the potential for these compounds in antiviral therapy (Ghosh et al., 2008).

Antimicrobial Activity Several studies have focused on the antimicrobial properties of quinoline derivatives. For instance, novel synthesis and characterization of quinaxoline derivatives have shown promising antibacterial activities, underscoring the potential of quinoline compounds in developing new antimicrobial agents (Karna, 2019).

Antitubercular Agents Compounds with the quinoline structure have demonstrated potency against Mycobacterium tuberculosis, including drug-resistant strains. This highlights their potential as candidates for tuberculosis treatment development (Pissinate et al., 2016).

Eigenschaften

IUPAC Name |

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O4/c1-18-7-5-6-10-22(18)29-26(31)17-30-23-15-25-24(33-11-12-34-25)14-19(23)13-20(27(30)32)16-28-21-8-3-2-4-9-21/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTAJBXTJBXBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

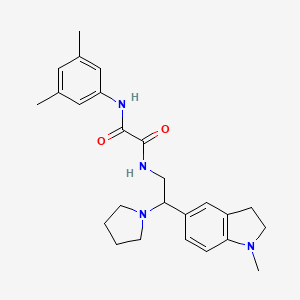

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)

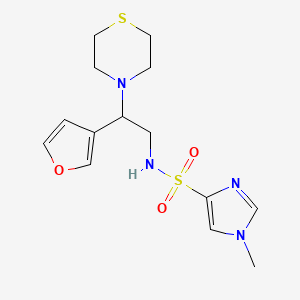

![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)

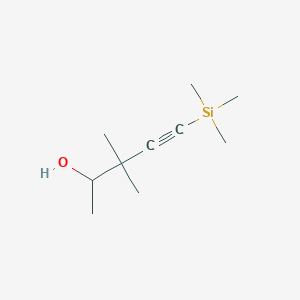

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)

![5-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2485512.png)

![1-Carbazol-9-yl-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol](/img/structure/B2485513.png)

![7'-chloro-1-(3,5-dimethylbenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2485514.png)

![4-allyl-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2485519.png)